molecular formula C9H6BrF3N2 B2548944 6-Bromo-2-(trifluoromethyl)-1H-indol-4-amine CAS No. 2414146-34-0

6-Bromo-2-(trifluoromethyl)-1H-indol-4-amine

Cat. No.: B2548944
CAS No.: 2414146-34-0
M. Wt: 279.06
InChI Key: ZUKLVVNWUNCZLM-UHFFFAOYSA-N
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Description

6-Bromo-2-(trifluoromethyl)-1H-indol-4-amine is a compound belonging to the indole family, characterized by the presence of a bromine atom at the 6th position and a trifluoromethyl group at the 2nd position on the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(trifluoromethyl)-1H-indol-4-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-(trifluoromethyl)indole followed by amination. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(trifluoromethyl)-1H-indol-4-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-2-(trifluoromethyl)-1H-indol-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study biological pathways and interactions due to its structural similarity to natural indole derivatives.

    Material Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and electronic characteristics.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(trifluoromethyl)-1H-indol-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)-1H-indole: Lacks the bromine atom, resulting in different reactivity and properties.

    6-Bromo-1H-indole: Lacks the trifluoromethyl group, affecting its lipophilicity and biological activity.

    6-Chloro-2-(trifluoromethyl)-1H-indole: Similar structure but with a chlorine atom instead of bromine, leading to different chemical behavior.

Uniqueness

6-Bromo-2-(trifluoromethyl)-1H-indol-4-amine is unique due to the combination of the bromine and trifluoromethyl groups, which confer distinct chemical and physical properties. This combination enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

6-bromo-2-(trifluoromethyl)-1H-indol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3N2/c10-4-1-6(14)5-3-8(9(11,12)13)15-7(5)2-4/h1-3,15H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKLVVNWUNCZLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1N)C=C(N2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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